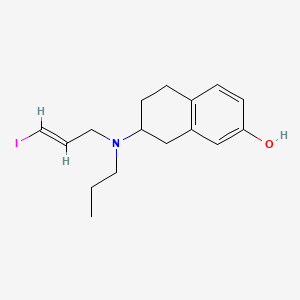
7-hydroxy-PIPAT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2E)-3-iodoprop-2-en-1-yl](propyl)amino}tetralin-7-ol is a tertiary amino compound that consists of 2-amino-7-hydroxytetralin in which the two amino hydrogens are substituted by 2E)-3-iodoallyl and propyl groups. This ligand has uniquely high affinity and selectivity for the D3 receptor. It has a role as a dopamine agonist. It is a tertiary amino compound, a member of tetralins, an organoiodine compound and a member of phenols. It is a conjugate base of a 2-{[(2E)-3-iodoprop-2-en-1-yl](propyl)ammonio}tetralin-7-ol(1+). It derives from a hydride of a tetralin.
Aplicaciones Científicas De Investigación
Dopamine D3 Receptor Imaging
7-hydroxy-PIPAT has shown potential as a dopamine D3 receptor imaging agent. Studies have demonstrated its ability to penetrate the brain-blood barrier and accumulate in the brain, particularly in regions such as the olfactory tubercle and limbic areas, indicating its affinity for dopamine D3 receptors (Tulassay et al., 2003).
Binding to Multiple Receptor Classes
Research on the binding characteristics of 7-hydroxy-PIPAT to receptors in the rat brain revealed that it binds to more than one receptor class or affinity state, with high affinity to dopamine D2 or D3 receptors, and serotonin1A receptors (Burris et al., 1994).
Potential as a SPECT Imaging Agent
7-hydroxy-PIPAT was studied as an iodinated radioligand for sigma binding sites. It binds with high affinity to rat cerebellar membranes and demonstrates potential as a SPECT imaging agent for in vivo studies of sigma sites (Garner et al., 1994).
Investigation of Dopamine Receptors
7-hydroxy-PIPAT has been used in studies investigating dopamine receptors in the rat brain. It binds to sites in the basal forebrain with high affinity and can label dopamine D3 receptors selectively in the presence of certain inhibitors (Kung et al., 1994).
Development of New Ligands
Synthesis of derivatives of 7-hydroxy-PIPAT, such as trans-8-OH-PIPAT, has been conducted to develop ligands with high specific activity for in vitro and in vivo evaluation of 5-HT1A receptors (Foulon et al., 1993).
Autoradiographic Mapping
Quantitative autoradiographic mapping using 7-hydroxy-PIPAT has been employed to examine the distribution and cellular localization of dopamine D3 receptors in the rat brain, revealing their presence in several brain regions and suggesting a more widespread distribution than previously appreciated (Stanwood et al., 2000).
Propiedades
Número CAS |
148216-78-8 |
|---|---|
Nombre del producto |
7-hydroxy-PIPAT |
Fórmula molecular |
C16H22INO |
Peso molecular |
371.26 g/mol |
Nombre IUPAC |
7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+ |
Clave InChI |
RTMIJLQPWFKAFE-FPYGCLRLSA-N |
SMILES isomérico |
CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O |
SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
SMILES canónico |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
Otros números CAS |
148258-46-2 148216-78-8 |
Sinónimos |
7-hydroxy-2-(N-n-propyl-N-(3-iodo-2'-propenyl)-amino)tetralin 7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin 7-OH-PIPAT 7-OH-PIPAT-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





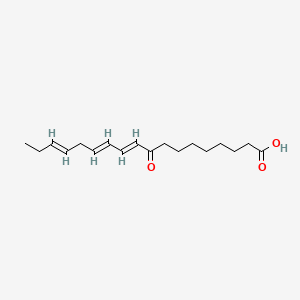
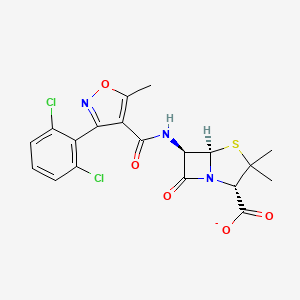
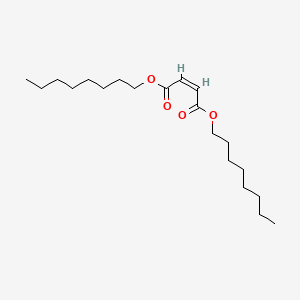

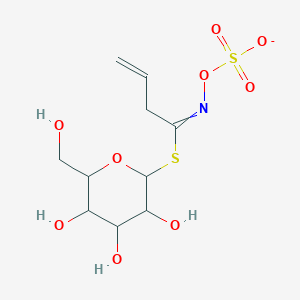
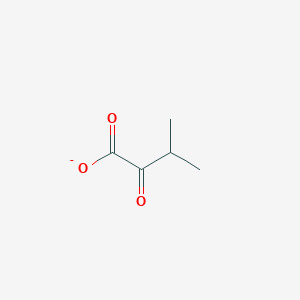
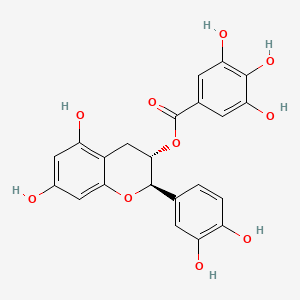

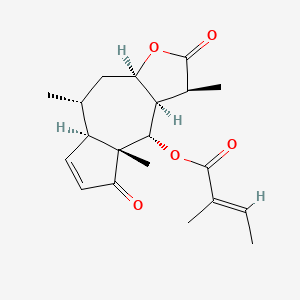
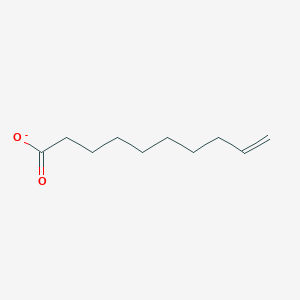
](/img/structure/B1236302.png)
![[(Z)-(3-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B1236303.png)